

Commercial Availability and Technical Profile of 3,5-Difluoro-4-methoxyphenylacetic Acid

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Compound of Interest

Compound Name: 3,5-Difluoro-4-methoxyphenylacetic acid

Cat. No.: B1318717

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a representative synthetic approach for **3,5-Difluoro-4-methoxyphenylacetic acid** (CAS No. 886498-74-4). This fluorinated analog of methoxyphenylacetic acid is a valuable building block in medicinal chemistry and drug discovery, offering unique properties for the synthesis of novel compounds.

Commercial Availability

3,5-Difluoro-4-methoxyphenylacetic acid is available from a number of chemical suppliers catering to the research and development sector. While pricing and specific stock levels often require a direct quote, the compound is generally available in research quantities. The purity of the commercially available product is typically around 97%.

Below is a summary of key suppliers and the typical data provided for this compound.

| Supplier | CAS Number | Purity | Physical Form | Storage |
|------------------|-------------|---------------|---------------|--|
| Sigma-Aldrich | 886498-74-4 | 97% | Solid | Room temperature, sealed in dry conditions |
| BLD Pharm | 886498-74-4 | Not specified | Not specified | Room temperature, sealed in dry conditions |
| ChemUniverse | 886498-74-4 | 97% | Not specified | Not specified |
| abcr Gute Chemie | 886498-74-4 | Not specified | Not specified | Not specified |

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-Difluoro-4-methoxyphenylacetic acid** is presented below.

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₉ H ₈ F ₂ O ₃ |
| Molecular Weight | 202.16 g/mol |
| CAS Number | 886498-74-4 |
| Appearance | Solid |
| Purity | ≥97% |

Representative Synthetic Protocol

While a specific, detailed experimental protocol for the synthesis of **3,5-Difluoro-4-methoxyphenylacetic acid** is not readily available in the public domain, a plausible synthetic route can be proposed based on established organic chemistry methodologies and synthesis of

structurally related compounds. The following protocol is a representative example and may require optimization.

Reaction Scheme:

A potential two-step synthesis could involve the methoxylation of a suitable difluorophenol derivative followed by the introduction of the acetic acid moiety.

Step 1: Methoxylation of 3,5-Difluorophenol

- To a solution of 3,5-difluorophenol in a suitable polar aprotic solvent (e.g., acetone, DMF), add a slight excess of a base (e.g., potassium carbonate).
- Stir the mixture at room temperature for 30 minutes.
- Add methyl iodide dropwise to the reaction mixture.
- Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
- Purify the resulting 1,3-difluoro-5-methoxybenzene by distillation or column chromatography.

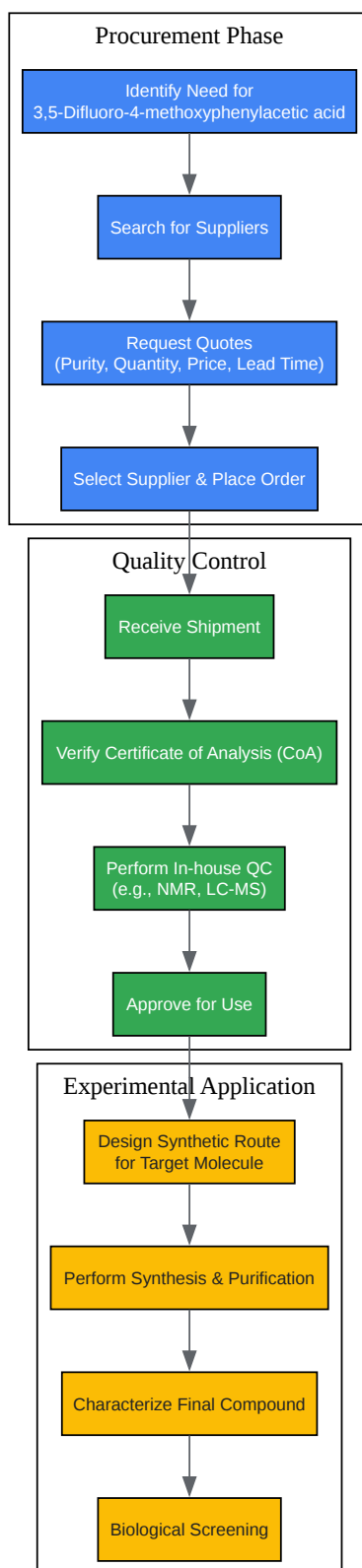
Step 2: Acylation and Hydrolysis to form **3,5-Difluoro-4-methoxyphenylacetic acid**

This step could potentially follow a Friedel-Crafts acylation or a related carbon-carbon bond-forming reaction, followed by oxidation or hydrolysis to the desired carboxylic acid. Given the electron-rich nature of the methoxy-substituted ring, a direct carboxylation might also be feasible under specific conditions.

Disclaimer: This proposed synthetic protocol is for illustrative purposes only and has not been experimentally validated. Researchers should conduct a thorough literature search and risk assessment before attempting any chemical synthesis.

Logical Workflow for Procurement and Application

The following diagram illustrates a typical workflow for a research organization to procure and utilize a chemical intermediate like **3,5-Difluoro-4-methoxyphenylacetic acid** in a drug discovery project.



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Procurement and Application Workflow

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities or associated signaling pathways for **3,5-Difluoro-4-methoxyphenylacetic acid** itself. Its utility in drug discovery stems from its role as a structural motif or intermediate. The introduction of fluorine atoms into organic molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound serves as a valuable tool for medicinal chemists to explore structure-activity relationships and optimize the pharmacokinetic properties of lead compounds.

As research progresses, the biological effects of this specific molecule may be elucidated. For now, its primary application remains in the synthesis of more complex and potentially bioactive molecules.

- To cite this document: BenchChem. [Commercial Availability and Technical Profile of 3,5-Difluoro-4-methoxyphenylacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1318717#commercial-availability-of-3-5-difluoro-4-methoxyphenylacetic-acid>]

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